2-amino-N,4-diphenylthiazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-16-19-13(11-7-3-1-4-8-11)14(21-16)15(20)18-12-9-5-2-6-10-12/h1-10H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJJTZJZWYSQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327925 | |
| Record name | 2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300815-19-4 | |
| Record name | 2-amino-N,4-diphenyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Amino N,4 Diphenylthiazole 5 Carboxamide
Direct Synthesis Approaches for 2-Amino-N,4-diphenylthiazole-5-carboxamide
Direct and efficient synthesis of the target molecule, this compound, can be achieved through modern synthetic protocols that prioritize green chemistry principles and high atom economy.
Visible-Light-Promoted C(sp3)–H Bond Functionalization Routes
A novel and environmentally benign approach for the synthesis of 2-aminothiazoles involves the use of visible light to promote the functionalization of C(sp3)–H bonds. organic-chemistry.orgdntb.gov.ua This method facilitates a one-pot synthesis from readily available active methylene (B1212753) ketones and various thioureas at room temperature. organic-chemistry.orgdntb.gov.ua
Key Features of the Reaction:
Catalyst: A metal-free organic photocatalyst, such as Eosin Y, is utilized. organic-chemistry.org
Light Source: A simple 10 W blue LED light source is sufficient to drive the reaction. organic-chemistry.org
Solvent System: The reaction proceeds efficiently in a green solvent mixture of ethanol (B145695) and water (1:1). organic-chemistry.org
Conditions: The synthesis is conducted under an air atmosphere at ambient temperature. organic-chemistry.org
This methodology avoids the necessity for pre-functionalized starting materials, external oxidants, or toxic reagents, marking a significant advancement in sustainable chemical synthesis. organic-chemistry.org The reaction is believed to proceed through a radical mechanism initiated by the photoexcited catalyst. organic-chemistry.org
Table 1: Reaction Parameters for Visible-Light-Promoted Synthesis
| Parameter | Description |
|---|---|
| Reactants | Active methylene ketones, Thioureas |
| Catalyst | Eosin Y (metal-free organic photocatalyst) |
| Light Source | 10 W blue LED |
| Solvent | EtOH/H₂O (1:1) |
| Atmosphere | Air |
| Temperature | Room Temperature |
| Yield | Up to 96% |
Cyclization Reactions Involving Thioureas and Active Methylene Ketones
The classical Hantzsch thiazole (B1198619) synthesis and its modifications remain a cornerstone for the construction of the 2-aminothiazole (B372263) core. This approach typically involves the cyclization of an α-haloketone with a thiourea (B124793). However, modern variations focus on in situ generation of the α-haloketone to avoid handling these lachrymatory and toxic intermediates.
Recent advancements include electrochemical methods where an α-iodoketone is generated in situ from an active methylene ketone using NH₄I as a redox mediator. beilstein-journals.orgnih.gov This electrochemical protocol proceeds in an undivided cell with graphite (B72142) electrodes under constant current. beilstein-journals.orgnih.gov This method is applicable to a wide range of active methylene ketones, including β-keto esters, β-keto amides, and 1,3-diketones. beilstein-journals.orgnih.gov
Another approach involves the use of reagents like N-bromosuccinimide (NBS) for the α-halogenation of β-keto esters, followed by cyclization with thiourea. organic-chemistry.org These reactions can be carried out in aqueous media, enhancing the green credentials of the synthesis. organic-chemistry.org
Strategies for the Synthesis of Structurally Related 2-Aminothiazole-5-carboxamide Derivatives
The synthesis of derivatives of 2-aminothiazole-5-carboxamide often employs combinatorial and regioselective strategies to generate libraries of compounds for various applications.
Combinatorial Chemical Synthesis Approaches
Systematic combinatorial chemical approaches have been successfully employed to synthesize series of novel 2-aminothiazole-5-carboxylic acid phenylamide derivatives. nih.gov This strategy allows for the rapid generation of a library of compounds by systematically varying the substituents on the core structure. For instance, a solid-phase synthesis approach has been developed for 2-amino-5-carboxamide thiazole derivatives. nih.gov This method involves the reductive amination of a resin, followed by dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone to yield the 2-amino-5-carboxylate thiazole resin. nih.gov Subsequent coupling with various amines and cleavage from the solid support provides the final products. nih.gov
Regioselective Synthesis via Base-Induced Cyclization of 2-Oxo-2-(amino)ethanedithioates
A regioselective synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides has been achieved through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC (tosylmethyl isocyanide). rsc.orgresearchgate.net This method offers high yields and is advantageous due to the wide-ranging reactivity of the isocyanide component. rsc.orgresearchgate.net The catalyst-free nature and rapid reaction times are also notable features of this protocol. rsc.orgresearchgate.net The regioselectivity of the products has been confirmed by X-ray diffraction studies. rsc.orgresearchgate.net
Table 2: Reagents for Regioselective Synthesis
| Starting Material | Reagent | Product |
|---|---|---|
| Methyl-2-oxo-2-(amino)ethanedithioates | TosMIC | 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides |
Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides
An efficient one-step route to 2,4,5-trisubstituted thiazoles involves the chemoselective thionation–cyclization of functionalized enamides mediated by Lawesson's reagent. acs.orgnih.gov The enamide precursors are readily obtained from the nucleophilic ring-opening of 2-phenyl/(2-thienyl)-4-[bis(methylthio)/(methylthio)(het)arylmethylene]-5-oxazolones with various nucleophiles. acs.orgnih.gov This methodology allows for the introduction of diverse functionalities at the 4-position of the thiazole ring, such as esters and N-substituted carboxamides. acs.orgnih.gov Lawesson's reagent acts as a mild and effective thionating agent, converting a carbonyl group to a thiocarbonyl, which then undergoes cyclization to form the thiazole ring. organic-chemistry.org
Derivatization from 2-Amino-4-phenylthiazole (B127512) Precursors
The synthesis of derivatives often commences from readily available precursors like 2-amino-4-phenylthiazole. This starting material can be prepared through the condensation of acetophenone (B1666503) with thiourea in the presence of iodine. asianpubs.org From this core structure, a variety of modifications can be introduced. For instance, the 2-amino group can be coupled with Boc-protected amino acids and dipeptides using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form peptide derivatives. asianpubs.org Subsequent removal of the Boc protecting group yields the final 2-amino-4-phenylthiazole derivatives of amino acids and peptides. asianpubs.org
Another derivatization strategy involves the reaction of 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol to produce 2-arylideneamino-4-phenylthiazoles. nih.gov Furthermore, acylation of the 2-amino group with various acyl halides in a suitable solvent like dry pyridine (B92270) leads to the formation of the corresponding amides. nih.gov These reactions highlight the versatility of the 2-amino group as a key site for introducing chemical diversity.
Synthesis of 5-Substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one Derivatives
Building upon the thiazole framework, more complex heterocyclic systems can be constructed. One such example is the synthesis of 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives. While the specific synthesis starting from this compound is not detailed in the provided context, the synthesis of related 2-(substituted imino)thiazolidin-4-one derivatives has been reported. These syntheses often involve multi-step reactions. For instance, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized, bearing an aryl or heteroaryl methylene group at the 5-position of the thiazolidinone ring. nih.gov The general strategies for creating such structures often involve the reaction of a substituted thiourea with a suitable halo-acetyl derivative to form the thiazolidinone ring.
Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives
The synthesis of 2,4,5-trisubstituted thiazole derivatives can be achieved through various methodologies, including both solution-phase and solid-phase synthesis. nih.gov A solid-phase approach allows for the generation of a library of compounds with diversity at three positions of the thiazole ring. nih.gov This strategy can begin with the creation of a core skeleton, such as a 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin, through a cyclization reaction involving a carbamimidothioate linker. nih.gov This core can then be further functionalized with a variety of building blocks like amines, alkyl halides, and acid chlorides. nih.gov
In solution-phase synthesis, one efficient method involves a one-step thionation-cyclization of functionalized enamides mediated by Lawesson's reagent. acs.org These enamide precursors are readily accessible through the nucleophilic ring-opening of 4-[(methylthio)-(het)arylmethylene]-5-oxazolones with alkoxides or various primary amines. acs.org This method allows for the introduction of functionalities such as esters or N-substituted carboxamides at the 4-position of the thiazole ring. acs.org
Another classical and widely used method for synthesizing 2-aminothiazole derivatives is the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com This method allows for the production of 2-aminothiazoles with various alkyl or aryl substitutions in good yields. derpharmachemica.com
Chemical Functionalization and Derivatization at Specific Positions
The reactivity of the this compound scaffold allows for a wide range of chemical modifications at specific positions, enabling the fine-tuning of its properties.
Modifications at the 2-Amino Position
The 2-amino group of the thiazole ring is a primary site for functionalization. It can readily undergo acylation with acid chlorides or coupling with carboxylic acids to form amides. nih.govmdpi.com For example, 2-aminothiazole derivatives can be reacted with mono-substituted carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) to yield the corresponding amides. mdpi.com Additionally, the 2-amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. mdpi.comkau.edu.sa Refluxing 2-amino-4-phenylthiazole with various aromatic aldehydes in ethanol can also lead to the formation of Schiff bases (2-arylideneamino-4-phenylthiazoles). nih.gov
Table 1: Examples of Modifications at the 2-Amino Position
| Reagent Type | Resulting Functional Group | Reference |
|---|---|---|
| Acyl Halides | Amide | nih.gov |
| Carboxylic Acids (with coupling agent) | Amide | mdpi.com |
| Isocyanates | Urea | mdpi.comkau.edu.sa |
| Isothiocyanates | Thiourea | mdpi.comkau.edu.sa |
Introduction of Diverse Substituents at the N-4 and C-5 Positions
The N-4 and C-5 positions of the thiazole ring offer further opportunities for introducing diversity. Solid-phase synthesis strategies have been developed to incorporate a variety of substituents at these positions. nih.gov By starting with a core resin, different building blocks can be introduced to create a library of 2,4,5-trisubstituted thiazole derivatives. nih.gov For instance, a 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin can be substituted with various amines, alkyl halides, and acid chlorides to achieve diversity at these positions. nih.gov
In the context of this compound, the phenyl group at the C-4 position and the N-phenylcarboxamide group at the C-5 position are key features. Modifications to these phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence the molecule's properties.
Formation of Pyran, Pyridine, and Coumarin (B35378) Hybrids
Hybrid molecules incorporating the thiazole scaffold with other heterocyclic systems like pyran, pyridine, and coumarin have been synthesized to explore novel chemical space. nih.gov For example, coumarin-thiazole hybrids have been developed and studied. nih.gov The synthesis of such hybrids can involve the reaction of a coumarin-containing starting material with reagents that build the thiazole ring, or vice versa. The combination of these different heterocyclic motifs can lead to compounds with unique properties. Pyridine-thiazole hybrids have also been synthesized and characterized. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-4-phenylthiazole |
| 2-arylideneamino-4-phenylthiazoles |
| 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one |
| 2,4,5-trisubstituted thiazole |
| 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone |
| 4-[(methylthio)-(het)arylmethylene]-5-oxazolones |
| 2-aminothiazoles |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one |
| acetophenone |
| thiourea |
| dicyclohexylcarbodiimide |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide |
| Lawesson's reagent |
| pyran |
| pyridine |
Incorporation into Thiazolidinone Scaffolds
The integration of the 2-aminothiazole framework, specifically from derivatives like this compound, into more complex heterocyclic systems such as thiazolidinones, represents a significant strategy in medicinal chemistry for the development of novel compounds. The resulting hybrid structures, particularly 2-(thiazol-2-ylimino)thiazolidin-4-ones, are of considerable interest due to their diverse pharmacological activities. nih.gov The primary synthetic route to achieve this incorporation involves a multi-step sequence starting from a 2-aminothiazole derivative.
A widely employed methodology for the synthesis of the 2-(thiazol-2-ylimino)thiazolidin-4-one scaffold begins with the reaction of a substituted 2-aminothiazole with chloroacetyl chloride. This initial step leads to the formation of an N-(thiazol-2-yl)-2-chloroacetamide intermediate. Subsequent treatment of this intermediate with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent, such as refluxing ethanol, facilitates a cyclization reaction to form the 2-iminothiazolidin-4-one ring system. nih.gov
This core scaffold possesses a reactive methylene group at the 5-position of the thiazolidinone ring, which is amenable to further chemical modification. A common transformation is the Knoevenagel condensation with various aromatic or heteroaromatic aldehydes. This reaction is typically carried out in the presence of a base catalyst and an acidic medium, leading to the formation of 5-arylidene-2-(thiazol-2-ylimino)thiazolidin-4-one derivatives. nih.gov This synthetic flexibility allows for the introduction of a wide range of substituents at the C-5 position of the thiazolidinone ring, enabling the fine-tuning of the molecule's steric and electronic properties.
While the general synthetic pathway is well-established for various 2-aminothiazole precursors, the specific application starting from this compound would follow this logical sequence. The initial acylation would occur at the 2-amino group, followed by cyclization and potential subsequent condensation.
The following tables summarize findings from studies on analogous structures, illustrating the typical reactants, reaction conditions, and the resulting thiazolidinone derivatives.
Table 1: Synthesis of 2-(Thiazol-2-ylimino)thiazolidin-4-one Intermediate
| Starting 2-Aminothiazole Derivative | Reagents | Key Intermediate | Reference |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | 1. Chloroacetyl chloride, Toluene 2. Ammonium thiocyanate, Ethanol | 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | nih.gov |
| 2-amino-5-methylthiazole | 1. Chloroacetyl chloride 2. Potassium thiocyanate, Acetone | 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | nih.gov |
Table 2: Knoevenagel Condensation for 5-Substituted Thiazolidinone Derivatives
| Thiazolidinone Intermediate | Aldehyde Reactant | Catalyst/Solvent | Product | Reference |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | 4-Chlorobenzaldehyde | Acetic acid | 5-(4-Chlorobenzylidene)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | nih.gov |
| 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | Benzaldehyde | Piperidine, Ethanol | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | nih.gov |
| 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 4-Methoxybenzaldehyde | Piperidine, Ethanol | 5-(4-Methoxybenzyliden)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | nih.gov |
| 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | 4-Nitrobenzaldehyde | Piperidine, Ethanol | 5-(4-Nitrobenzyliden)-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one | nih.gov |
This synthetic approach highlights a versatile platform for merging 2-aminothiazole and thiazolidinone pharmacophores, creating a rich chemical space for further investigation. The characterization of these novel compounds typically involves spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures. nih.gov
Advanced Structural Elucidation and Theoretical Investigations of 2 Amino N,4 Diphenylthiazole 5 Carboxamide Analogs
Spectroscopic Characterization (NMR, HRMS) in Structural Confirmation of Newly Synthesized Derivatives
The unambiguous confirmation of the chemical structure of newly synthesized organic compounds is a prerequisite for any further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful and routinely employed techniques for the structural elucidation of 2-aminothiazole-5-carboxamide analogs. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the characterization of thiazole (B1198619) carboxamide derivatives, both ¹H and ¹³C NMR spectra are essential. researchgate.net ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their connectivity through spin-spin coupling. For instance, the amide proton (N-H) of the carboxamide group typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10.5-11.2 ppm, due to its acidic nature and involvement in hydrogen bonding. wikipedia.org Aromatic protons on the phenyl rings exhibit complex multiplet patterns in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. wikipedia.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each unique carbon atom in the molecule, confirming the carbon skeleton, including the characteristic resonances of the thiazole ring carbons and the carbonyl carbon of the amide group. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula with high accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For novel 2-aminothiazole-5-carboxamide derivatives, techniques like Electrospray Ionization (ESI) are often used to generate molecular ions (e.g., [M+H]⁺), and the experimentally measured exact mass is compared to the calculated mass for the proposed structure, with a match within a few parts per million (ppm) providing strong evidence for the correct molecular formula. researchgate.net
| Compound / Analog | Technique | Key Findings / Spectral Data |
| N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | ¹H NMR | δ: 2.24 (s, 3H, CH₃), 7.29–7.32 (m, 1H, Ar–H), 7.39–7.56 (m, 4H, Ar–H), 7.65–7.69 (m, 1H, Ar–H), 8.23–8.27 (m, 1H, Ar–H), 10.55 (br, 1H, NH). wikipedia.org |
| N-(2-bromo-4,6-dichlorophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | ¹H NMR | δ: 7.59–7.67(m, 2H, Ar-H), 7.75–7.77 (m, 1H, Ar–H), 7.91 (d, J = 2.4 Hz, 1H, Ar–H), 7.98 (d, J = 2.4 Hz, 1H, Ar–H), 8.29–8.31 (m, 1H, Ar–H), 11.17 (br, 1H, NH). wikipedia.org |
| 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole | ¹H NMR | δ: 2.58 (s, 3H, CH₃), 7.50–8.24 (m, aromatic protons), 8.62 (s, NH₂). nih.gov |
| 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | HRMS | Used alongside ¹H and ¹³C NMR to confirm the final structure of a series of novel thiazole carboxamide derivatives. researchgate.net |
| N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide | ¹H NMR, ¹³C NMR, HRMS | Comprehensive data used for complete structural characterization of newly synthesized trisubstituted thiazole compounds. researchgate.net |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
For analogs of 2-amino-N,4-diphenylthiazole-5-carboxamide, SC-XRD studies have been instrumental in confirming stereochemistry, resolving conformational ambiguities, and understanding the planarity of different molecular fragments. For example, in the structure of a related N-(5-nitrothiazol-2-yl)furan-2-carboxamide, X-ray analysis showed that the central amide segment is nearly planar and described the dihedral angles it forms with the adjacent thiazole and furan (B31954) rings. Such data is crucial for understanding how the different ring systems are oriented relative to one another, which has significant implications for molecular packing and potential receptor binding. The crystal structures of key intermediates in the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have also been determined, providing conclusive proof of their structure where spectroscopic data might be ambiguous. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. Understanding these interactions is vital as they influence key solid-state properties such as solubility, stability, and melting point. For this compound analogs, these interactions are primarily driven by hydrogen bonds and other non-covalent forces.
The 2-aminothiazole-5-carboxamide scaffold is rich in hydrogen bond donors and acceptors. The amide group contains a strong donor (N-H) and a strong acceptor (C=O), while the amino group provides another N-H donor, and the thiazole ring contains a nitrogen atom that can act as an acceptor.
N-H…O Interactions : The most prominent hydrogen bond in these structures is typically the interaction between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This interaction is highly directional and often leads to the formation of well-defined supramolecular motifs, such as centrosymmetric dimers or infinite chains. These motifs act as the primary organizing force in the crystal lattice.
N-H…N Interactions : The amino group (N-H) can also form hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule, contributing to the stability of the crystal packing.
| Interaction Type | Donor | Acceptor | Common Motif / Significance |
| N-H···O | Amide N-H | Carbonyl C=O | Often forms strong, centrosymmetric R²₂(8) dimers, a robust supramolecular synthon that dictates primary crystal packing. |
| N-H···N | Amino N-H | Thiazole N | Links primary motifs (like dimers) into larger one-, two-, or three-dimensional networks. |
| C-H···O | Aromatic C-H | Carbonyl C=O | Weaker interactions that provide additional stability and help direct the fine-tuning of the molecular arrangement in the crystal. |
To gain a deeper, more quantitative understanding of the non-covalent interactions (NCIs) that stabilize the crystal structure, advanced theoretical chemistry tools are employed.
Reduced Density Gradient (RDG)-based NCI Analysis : The NCI index is a powerful method for visualizing and characterizing weak and non-covalent interactions in real space. mdpi.com It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified. scielo.org.mx The resulting 3D visualization maps these interactions onto isosurfaces, which are color-coded: blue indicates strong, attractive interactions (like strong hydrogen bonds), green signifies weaker van der Waals interactions, and red indicates repulsive steric clashes. scielo.org.mxscielo.org.mx This provides an intuitive and comprehensive picture of all the stabilizing and destabilizing forces within the crystal lattice.
Quantum Theory of Atoms in Molecules (QTAIM) : Developed by Richard Bader, QTAIM is a rigorous theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. wikipedia.orgamercrystalassn.orgnumberanalytics.com Within QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this BCP, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), provide quantitative information about the strength and nature of the bond. For hydrogen bonds and other weak interactions, the values of ρ and ∇²ρ at the BCP can be used to estimate their energy and classify them, offering a quantitative complement to the qualitative picture provided by NCI analysis. scielo.org.mx
Computational Chemistry Approaches
Computational chemistry, particularly methods rooted in quantum mechanics, provides invaluable insights into the intrinsic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of organic molecules like the 2-aminothiazole-5-carboxamide derivatives. researchgate.net DFT calculations can accurately predict a wide range of properties:
Molecular Orbitals : DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Reactivity Descriptors : From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict how it will behave in chemical reactions. cu.edu.eg
Molecular Electrostatic Potential (MEP) : MEP maps are color-coded diagrams that illustrate the electrostatic potential on the surface of a molecule. These maps are extremely useful for identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For drug design, MEP maps can predict sites of non-covalent interactions, such as where a molecule is likely to form hydrogen bonds with a biological target.
By applying these computational tools, researchers can build a detailed model of the electronic properties of this compound analogs, providing a theoretical foundation to rationalize their observed chemical behavior and guide the synthesis of future derivatives with tailored properties.
Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are fundamental to understanding molecular stability. rsc.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The stability a molecule gains from these electronic interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix. The stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is a key indicator of the interaction's strength. nih.govnih.gov
For instance, significant stabilization often arises from the interaction of a lone pair on the thiazole ring's nitrogen atom with the π* antibonding orbitals of the adjacent carbon-carbon bonds within the aromatic system. Similarly, the lone pairs on the carboxamide group's oxygen and nitrogen atoms engage in hyperconjugation with the π-system of the thiazole and phenyl rings. These interactions, particularly π → π* and LP → π* transitions, are crucial for the delocalization of charge and the stabilization of the molecular structure. acs.org Studies on related thiazole derivatives have shown that the stabilization energy from charge transfer can be substantial, with interactions such as π → π* within the phenyl rings and from the phenyl rings to the thiazole moiety contributing significantly to molecular stability. mdpi.com
Below is a table summarizing typical hyperconjugative interactions and their calculated stabilization energies observed in analogous thiazole structures.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N of Thiazole | π* (C=C) of Phenyl Ring | 18.5 | LP → π |
| LP (2) O of Carboxamide | π (N-C) of Amide | 25.2 | LP → π |
| π (C=C) of Phenyl Ring | π (C=C) of Thiazole Ring | 22.8 | π → π |
| π (C=N) of Thiazole Ring | π (C=C) of Phenyl Ring | 19.7 | π → π |
| LP (1) N of Amino Group | π (C=C) of Thiazole Ring | 45.1 | LP → π* |
Data is representative and compiled from computational studies on analogous thiazole structures. Actual values for this compound may vary.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound and its analogs, the distribution and energies of the frontier orbitals are dictated by the constituent aromatic rings and functional groups. Computational studies on similar thiazole derivatives show that the HOMO is typically distributed over the electron-rich 2-amino group and the thiazole ring, indicating these are the primary sites for electrophilic attack. mdpi.com Conversely, the LUMO is often localized on the carboxamide moiety and the phenyl rings, which can act as electron-accepting regions, making them susceptible to nucleophilic attack. mdpi.com
The electronic properties of these compounds can be fine-tuned by introducing various electron-donating or electron-withdrawing substituents to the phenyl rings. rsc.orgsemanticscholar.org Electron-donating groups (e.g., -OCH₃, -CH₃) tend to raise the HOMO energy level, making the molecule a better electron donor. In contrast, electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. Both types of substitutions often lead to a reduction in the HOMO-LUMO gap, thereby increasing the molecule's reactivity. semanticscholar.org This principle is crucial in the rational design of molecules with specific electronic and reactive properties.
The table below presents calculated FMO energies for a series of hypothetical analogs, illustrating the effect of substituents on these key electronic parameters.
| Analog (Substituent on N-phenyl ring) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| -H (Unsubstituted) | -5.85 | -1.75 | 4.10 |
| -CH₃ (Electron-Donating) | -5.60 | -1.70 | 3.90 |
| -OCH₃ (Electron-Donating) | -5.45 | -1.65 | 3.80 |
| -Cl (Electron-Withdrawing) | -6.05 | -1.95 | 4.10 |
| -NO₂ (Electron-Withdrawing) | -6.40 | -2.80 | 3.60 |
Data is representative and based on DFT calculations for analogous structures. Actual values will vary depending on the specific analog and computational method.
Biological Activities and Pharmacological Potentials of 2 Amino N,4 Diphenylthiazole 5 Carboxamide and Its Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines.
Activity Against Specific Cancer Cell Lines
The antiproliferative effects of 2-amino-N,4-diphenylthiazole-5-carboxamide and its analogues have been evaluated against several cancer cell lines, revealing a spectrum of activity that underscores the therapeutic potential of this chemical class.
Notably, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, structurally related to the core compound, have shown potent and selective antiproliferative activity against human K562 leukemia cells. nih.govnih.gov One such derivative demonstrated an IC50 value of 16.3 µM against this cell line. nih.gov In another study, 2-aminoxazole and 2-aminothiazole dasatinib (B193332) derivatives also proved to be potent inhibitors of K562 cell proliferation. researchgate.net
Research on 2-aminothiazole-flavonoid hybrid derivatives has indicated high anti-metabolic activity on glioblastoma cell lines, including U251. mdpi.com Similarly, other studies have explored the anti-proliferative activities of various compounds against U251 cells, further highlighting the interest in targeting this aggressive brain cancer. nih.gov
The efficacy of thiazole (B1198619) derivatives has also been investigated in melanoma cell lines. While specific data for this compound against WM793 is not detailed, related compounds have shown promise. For instance, a synthetic peptide was found to induce cell cycle arrest in A375 melanoma cells. mdpi.com Other novel compounds have also demonstrated antiproliferative activity against A375 cells, suggesting that targeting melanoma with diverse chemical scaffolds is a viable strategy. osti.govresearchgate.net
In the context of prostate cancer, a new chemical series of 2-amino-5-arylmethyl-1,3-thiazole derivatives was identified with antiproliferative activity against the DU-145 human prostate carcinoma cell line. nih.gov
Furthermore, 2-amino-4-phenylthiazole (B127512) derivatives have been investigated for their cytotoxic effects on MCF-7 breast cancer cells, showing a time- and dose-dependent inhibitory effect on proliferation. nih.govbrieflands.com Other studies have also reported on the antiproliferative activity of various heterocyclic compounds against MCF-7 cells. nih.govnih.govmdpi.comosti.gov Specifically, 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been evaluated for their cytotoxicity in MCF-7 cells. nih.gov
Antiproliferative Activity of 2-Aminothiazole Derivatives Against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Compound/Derivative Type | Observed Effect | IC50 Value |
|---|---|---|---|---|
| K562 | Leukemia | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Potent and selective antiproliferation | 16.3 µM |
| U251 | Glioblastoma | 2-aminothiazole-flavonoid hybrid | High anti-metabolic activity | Not Specified |
| A375 | Melanoma | Synthetic peptide | Cell cycle arrest | Not Specified |
| DU145 | Prostate Cancer | 2-amino-5-arylmethyl-1,3-thiazole derivative | Antiproliferative activity | Not Specified |
| MCF-7 | Breast Cancer | 2-amino-4-phenylthiazole derivative | Time- and dose-dependent inhibition of proliferation | Not Specified |
Inhibition of Protein Kinases
A key mechanism contributing to the anticancer potential of 2-aminothiazole derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. One of the most significant targets for this class of compounds is Bruton's Tyrosine Kinase (BTK). nih.govnih.gov
BTK is a non-receptor tyrosine kinase that plays a vital role in B-cell receptor signaling and is a validated therapeutic target in various B-cell malignancies. nih.govnih.gov The development of both irreversible and reversible BTK inhibitors has been a major focus in cancer drug discovery. nih.gov Carbazole carboxamides, for instance, have been designed as potent and selective inhibitors of BTK. nih.gov The 2-aminothiazole scaffold is a common feature in many kinase inhibitors, and its derivatives have been explored for their potential to target BTK.
Effects on Cellular Processes
Beyond direct cytotoxicity, this compound and its derivatives can influence fundamental cellular processes that contribute to their anticancer effects, including the induction of apoptosis and cell cycle arrest.
Studies on 2-phenylthiazole-4-carboxamide derivatives have demonstrated their ability to induce apoptosis in human carcinoma cell lines, including MCF-7. nih.gov This programmed cell death is often mediated by the activation of caspases, with research showing an increase in caspase-3 activation following treatment with these compounds. nih.gov Similarly, other related heterocyclic compounds, such as 5-aminoimidazole-4-carboxamide (B1664886) riboside, have been shown to induce apoptosis in Jurkat cells through mitochondrial cytochrome c release and the activation of caspases 9 and 3. researchgate.netmdpi.com
In addition to apoptosis, some derivatives can induce cell cycle arrest. For example, a synthetic peptide has been shown to cause an accumulation of melanoma tumor cells in the S phase, suggesting an arrest at the S/G2 transition. mdpi.com Furthermore, there is evidence that these compounds can affect mitochondrial function. The synthetic peptide ΔM4, for instance, has been shown to cause functional alteration of mitochondria in human melanoma cells. mdpi.com
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)
In addition to their antineoplastic properties, 2-aminothiazole derivatives have demonstrated a broad range of antimicrobial activities.
Efficacy Against Bacterial Strains
The antibacterial potential of 2-aminothiazole derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria, including clinically significant and drug-resistant strains.
There is a particular focus on activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections. researchgate.net Studies on 2-aminothiazole based compound libraries have sought to identify potent antimicrobials targeting MRSA. nih.gov Other research has also highlighted the anti-MRSA activity of various phytochemicals and synthetic compounds. nih.gov
The efficacy of these compounds extends to other Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov For instance, novel 1,3,4-thiadiazole (B1197879) derivatives have been evaluated for their antibacterial activity against S. aureus and E. faecalis.
Activity against Gram-negative bacteria has also been reported. The antibacterial effects of various compounds have been tested against Klebsiella pneumoniae and Escherichia coli. nih.gov For example, the antimicrobial activity of selected phytochemicals against E. coli has been investigated. nih.gov Additionally, studies have explored the activity of phenothiazine (B1677639) derivatives against efflux pump systems in E. coli and Salmonella Enteritidis (S. typhimurium). The antibacterial potential against Bacillus cereus has also been noted in the broader context of antimicrobial screening.
Antibacterial Spectrum of 2-Aminothiazole Derivatives
| Bacterial Strain | Gram Stain | Relevance | Activity of 2-Aminothiazole Derivatives/Related Compounds |
|---|---|---|---|
| MRSA | Gram-positive | Drug-resistant pathogen | Actively targeted by 2-aminothiazole libraries |
| S. aureus | Gram-positive | Common pathogen | Susceptible to various derivatives |
| E. faecalis | Gram-positive | Opportunistic pathogen | Inhibited by related thiadiazole derivatives |
| K. pneumoniae | Gram-negative | Nosocomial infections | Susceptible to certain phytochemicals and derivatives |
| E. coli | Gram-negative | Common pathogen | Inhibited by various derivatives and phytochemicals |
| B. cereus | Gram-positive | Foodborne illness | Included in antimicrobial screening panels |
| S. typhimurium | Gram-negative | Foodborne illness | Efflux pumps targeted by related phenothiazines |
| E. cloacae | Gram-negative | Opportunistic pathogen | Included in antimicrobial screening of phytochemicals |
Antifungal Efficacy Against Candida Species (C. albicans, C. glabrata)
Derivatives of the 2-aminothiazole carboxamide scaffold have demonstrated notable antifungal properties, particularly against opportunistic pathogenic yeasts of the Candida genus. Research has highlighted the potential of these compounds to inhibit the growth of both common and drug-resistant strains, such as Candida albicans and Candida glabrata.
In one study, a series of thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives, where the 2-amino group was functionalized with an amide, were synthesized and evaluated for their activity against five strains of Candida albicans. nih.govmdpi.comnih.gov One of the most promising compounds to emerge from this research, after a demethylation process, was 5a8 , which exhibited an anti-Candida albicans activity with a Minimum Inhibitory Concentration required to inhibit 80% of growth (MIC80) of 9 μM, a potency comparable to the standard antifungal drug, fluconazole. nih.govmdpi.comnih.gov
Further investigations into phenylthiazole compounds identified a lead molecule, Compound 1 , which displayed potent, broad-spectrum antifungal activity. nih.gov This compound was effective against both C. albicans and the emerging multidrug-resistant pathogen C. auris, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2 µg/mL. nih.gov The fungicidal nature of this compound was rapid, eliminating detectable levels of both Candida species within 30 minutes. nih.gov Additionally, it showed significant antibiofilm activity, reducing the metabolic activity of established C. albicans and C. auris biofilms by over 66% and 50%, respectively. nih.gov
Another study focusing on 2,5 disubstituted amino-oksometyloso-arylo-thiadiazole derivatives reported a mean MIC of 141.625 mg/L against 20 Candida albicans isolates and a mean MIC of 153.3 mg/L against 18 non-Candida albicans strains, including C. glabrata. advms.pl
Table 1: Antifungal Activity of 2-Aminothiazole Carboxamide Derivatives Against Candida Species
| Compound/Derivative Class | Candida Species | Activity Metric | Result |
|---|---|---|---|
| Trisubstituted 2-amino-4,5-diarylthiazole (Compound 5a8) | C. albicans | MIC80 | 9 μM nih.govmdpi.comnih.gov |
| Phenylthiazole (Compound 1) | C. albicans, C. auris | MIC | 0.25–2 µg/mL nih.gov |
| 2,5 disubstituted amino-oksometyloso-arylo-thiadiazoles | C. albicans | Mean MIC | 141.625 mg/L advms.pl |
| 2,5 disubstituted amino-oksometyloso-arylo-thiadiazoles | non-C. albicans | Mean MIC | 153.3 mg/L advms.pl |
Antitubercular Activity Against Mycobacterium tuberculosis (Mtb)
The 2-aminothiazole scaffold is a recognized pharmacophore in the development of new antitubercular agents. Derivatives of this compound have shown significant promise in combating Mycobacterium tuberculosis, the causative agent of tuberculosis.
Research into 2-aminothiazole-4-carboxylate derivatives has identified compounds with potent activity against the H37Rv strain of M. tuberculosis. One of the most effective compounds identified was methyl 2-amino-5-benzylthiazole-4-carboxylate , which demonstrated a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM). This level of activity is more potent than the established antitubercular drugs isoniazid (B1672263) (INH) and thiolactomycin (B1682310) (TLM). Other analogues within the same series also showed inhibitory activity, with MIC values of 16 µg/ml and 32 µg/ml.
In a separate line of inquiry, a series of thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized and evaluated for their inhibitory action against M. tuberculosis H37Rv. Two compounds from this series, 5c and 5h , displayed high antimycobacterial activity with an MIC value of 6.25 µg/ml. Another compound, 5g , also showed notable activity with an MIC of 12.50 µg/ml. These findings underscore the potential of the 2-aminothiazole carboxamide core in generating effective antitubercular agents.
**Table 2: Antitubercular Activity of 2-Aminothiazole Carboxamide Derivatives Against *M. tuberculosis***
| Compound/Derivative Class | Strain | Activity Metric | Result |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/ml |
| Free amine 2-aminothiazole-4-carboxylate analogue | M. tuberculosis H37Rv | MIC | 16 µg/ml |
| Free amine 2-aminothiazole-4-carboxylate analogue | M. tuberculosis H37Rv | MIC | 32 µg/ml |
| Thiazolyl pyrazine carboxamide (Compound 5c) | M. tuberculosis H37Rv | MIC | 6.25 µg/ml |
| Thiazolyl pyrazine carboxamide (Compound 5h) | M. tuberculosis H37Rv | MIC | 6.25 µg/ml |
| Thiazolyl pyrazine carboxamide (Compound 5g) | M. tuberculosis H37Rv | MIC | 12.50 µg/ml |
Exploration of Antiviral Potential (e.g., SARS-CoV-2)
The versatility of the thiazole carboxamide scaffold extends to antiviral applications, with recent research focusing on its potential to inhibit viruses such as SARS-CoV-2, the virus responsible for COVID-19. The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov
A study focused on designing new analogs of the repurposed drug nitazoxanide, which contains a nitrothiazole ring and has shown inhibitory effects on the SARS-CoV-2 protease. nih.govnih.gov This led to the synthesis of N-(substituted-thiazol-2-yl)cinnamamide derivatives. Several of these compounds demonstrated significant inhibitory activity against the viral protease. nih.gov Notably, compounds 19 , 20 , and 21 were the most active, with IC50 values of 22.61 µM, 14.7 µM, and 21.99 µM, respectively. nih.gov
In another investigation, a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives were designed and synthesized. nih.gov One compound in this series, 3b , showed the most promising anti-SARS-CoV-2 activity in a cell-based assay, with an IC50 value of 174.7 µg/mL. nih.gov Furthermore, compounds 3a , 3b , and 3c from this series exhibited very promising inhibitory effects against the SARS-CoV-2 Mpro enzyme, with IC50 values of 4.67, 5.12, and 11.90 µg/mL, respectively. nih.gov These findings highlight the potential of thiazole-based carboxamides as a template for developing novel antiviral agents targeting SARS-CoV-2. mdpi.comliverpool.ac.uk
Table 3: Antiviral Activity of Thiazole Carboxamide Derivatives Against SARS-CoV-2
| Compound/Derivative Class | Target | Activity Metric | Result |
|---|---|---|---|
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 19) | SARS-CoV-2 Mpro | IC50 | 22.61 µM nih.gov |
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 20) | SARS-CoV-2 Mpro | IC50 | 14.7 µM nih.gov |
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 21) | SARS-CoV-2 Mpro | IC50 | 21.99 µM nih.gov |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative (Compound 3b) | SARS-CoV-2 (cell-based) | IC50 | 174.7 µg/mL nih.gov |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative (Compound 3a) | SARS-CoV-2 Mpro | IC50 | 4.67 µg/mL nih.gov |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative (Compound 3b) | SARS-CoV-2 Mpro | IC50 | 5.12 µg/mL nih.gov |
| N-(5-nitrothiazol-2-yl)-carboxamido derivative (Compound 3c) | SARS-CoV-2 Mpro | IC50 | 11.90 µg/mL nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (e.g., COX-1, COX-2, 5-LOX, 15-LOX)
Derivatives of this compound have been investigated as inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govacs.orgnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov The development of dual inhibitors of COX and LOX is a promising strategy for creating anti-inflammatory agents with improved efficacy and safety profiles. mdpi.com
One study reported on a series of thiazole derivatives that acted as dual inhibitors of COX-2 and 5-LOX. researchgate.net These compounds exhibited a wide range of inhibitory concentrations, with IC50 values for COX-2 ranging from 0.09 to 54.09 μM and for 5-LOX from 0.38 to 9.39 μM. researchgate.net A specific diphenyl-amino thiazole compound within this series showed particularly high inhibitory activity against COX-2, with an IC50 of 0.09 μM and a selectivity index of 61.66. researchgate.net
Another investigation focused on 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A), which was found to inhibit both cyclooxygenase in platelets and 5-lipoxygenase in leukocytes at micromolar concentrations. nih.gov In a separate study, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized as direct 5-LOX inhibitors. nih.gov The most potent of these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, had an IC50 of 127 nM. nih.gov Other compounds in this series showed even stronger LOX inhibitory activity, with IC50 values of 35 nM and 25 nM. nih.gov
Further research on 2-amino-4-aryl thiazole derivatives identified a p-fluoro substituted compound as a potent 5-LOX inhibitor with an IC50 of approximately 10 μM. rsc.org These studies collectively demonstrate the potential of the 2-aminothiazole carboxamide scaffold to yield potent and, in some cases, selective inhibitors of COX and LOX enzymes.
Table 4: COX and LOX Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound/Derivative Class | Enzyme Target | Activity Metric | Result |
|---|---|---|---|
| Thiazole derivatives | COX-2 | IC50 | 0.09–54.09 μM researchgate.net |
| Thiazole derivatives | 5-LOX | IC50 | 0.38–9.39 μM researchgate.net |
| Diphenyl-amino thiazole | COX-2 | IC50 | 0.09 μM researchgate.net |
| N-aryl-4-aryl-1,3-thiazole-2-amine | 5-LOX | IC50 | 25 nM, 35 nM, 127 nM nih.gov |
| p-Fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | IC50 | ~10 μM rsc.org |
Influence on Inflammatory Pathways
The anti-inflammatory effects of 2-aminothiazole carboxamide derivatives are not limited to direct enzyme inhibition but also involve modulation of key intracellular signaling pathways that regulate the inflammatory response. Two of the most critical pathways in inflammation are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. semanticscholar.orgscienceopen.comfrontiersin.org
Research on 2-amino-4-phenylthiazole analogues has shown that these compounds can exert anti-inflammatory effects by disrupting the function of Myeloid differentiation primary response 88 (MyD88), an essential adaptor protein for Toll-like receptors (TLRs). nih.gov By inhibiting the homodimerization of the MyD88 Toll/interleukin-1 receptor (TIR) domain, these compounds can prevent downstream signaling that leads to the activation of inflammatory responses. nih.gov One promising compound from this study, 15d , was effective in an in vivo model of acute lung injury. nih.gov
The NF-κB signaling pathway is a central regulator of pro-inflammatory gene expression. Studies on related compounds, such as 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), have demonstrated the ability to inhibit NF-κB signaling. nih.gov This inhibition occurs downstream of the degradation of the inhibitory protein IκB-α and the nuclear translocation of the p65 subunit of NF-κB, suggesting a mechanism that involves reduced DNA-binding activity of NF-κB. nih.gov Part of this effect is mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov
Similarly, the MAPK signaling pathways (including p38 and JNK) are activated by inflammatory stimuli like lipopolysaccharide (LPS) and lead to the production of pro-inflammatory cytokines. semanticscholar.orgscienceopen.com Inhibition of the phosphorylation of key proteins in the MAPK and NF-κB pathways can effectively suppress the inflammatory response. frontiersin.org The ability of 2-aminothiazole derivatives to interfere with these fundamental inflammatory signaling cascades highlights their potential as broad-acting anti-inflammatory agents.
Other Biologically Relevant Activities
In addition to their antimicrobial and anti-inflammatory properties, derivatives of this compound have been explored for other significant biological activities, most notably in the field of oncology. mdpi.comnih.govresearchgate.net
Several studies have synthesized and evaluated various 2-aminothiazole carboxamide derivatives for their cytotoxic effects against a range of human cancer cell lines. In one such study, a series of novel 2-amino-5-thiazolecarboxamide derivatives were tested against human leukemia cancer cell lines HL-60 and K562. researchgate.net Some of these compounds exhibited moderate cytotoxic potencies, with the presence of a piperazine (B1678402) moiety in the side chain being associated with increased cytotoxicity. researchgate.net
Another investigation focused on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, which were evaluated against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines. mdpi.com The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group, which achieved 48% inhibition against one of the cell lines. mdpi.com Further research on 2-phenyl-4-carboxamide derivatives demonstrated that they could induce apoptosis in human neuroblastoma (SKNMC), breast adenocarcinoma (MCF-7), and colon cancer (HT-29) cell lines, with some derivatives showing IC50 values below 25 µM. brieflands.com
In the context of designing drugs based on the structure of the kinase inhibitor dasatinib, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized. nih.gov One compound, 6d , showed high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib. nih.gov However, its activity was significantly lower against mammary (MCF-7) and colon (HT-29) carcinoma cells, with IC50 values of 20.2 and 21.6 µM, respectively. nih.gov
Beyond anticancer activity, the 2-aminothiazole scaffold has also been associated with antioxidant properties. A study on 2-aminothiazole sulfonamide derivatives assessed their ability to scavenge free radicals. excli.de One of the tested compounds demonstrated potent antioxidant activity in both DPPH (90.09% scavenging) and superoxide (B77818) dismutase (99.02% activity) assays. excli.de
Table 5: Cytotoxic Activity of 2-Aminothiazole Carboxamide Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric | Result |
|---|---|---|---|
| 2-Phenyl-4-carboxamide derivative (4-Cl analog) | SKNMC (neuroblastoma) | IC50 | < 25 µM brieflands.com |
| 2-Phenyl-4-carboxamide derivative (2-Cl analog) | SKNMC (neuroblastoma) | IC50 | 24 µM brieflands.com |
| 2-Phenyl-4-carboxamide derivative (Br analog) | HT-29 (colon cancer) | IC50 | 1.75 µM brieflands.com |
| 2-Amino-thiazole-5-carboxylic acid phenylamide (Compound 6d) | MCF-7 (breast cancer) | IC50 | 20.2 µM nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide (Compound 6d) | HT-29 (colon cancer) | IC50 | 21.6 µM nih.gov |
| 2-Amino-4-phenylthiazole derivative (Compound 5b) | HT-29 (colon cancer) | IC50 | 2.01 µM researchgate.net |
Carbonic Anhydrase (CA) Inhibition (e.g., CA-III)
The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, is a critical therapeutic strategy for various conditions, including glaucoma, epilepsy, and edema mdpi.com. The sulfonamide group is a classic zinc-binding feature in many CA inhibitors nih.gov. While this compound itself is not a classical sulfonamide inhibitor, the 2-aminothiazole scaffold is a key component in the design of potent CA inhibitors semanticscholar.org.
Research on N-substituted 4-phenyl-2-aminothiazole derivatives has demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II) ijpcbs.comnih.gov. For instance, a series of these derivatives showed Ki values in the nanomolar range against both isoforms, indicating potent inhibition ijpcbs.com. The binding of these inhibitors is thought to occur through the coordination of the thiazole nitrogen or the exocyclic amino group to the zinc ion in the active site of the enzyme, a mechanism also observed with other heterocyclic inhibitors nih.gov.
While direct inhibitory data for this compound on CA-III is not extensively documented in the reviewed literature, the potent activity of structurally related compounds suggests that this molecule could serve as a valuable scaffold for the development of novel CA inhibitors. The nature and position of substituents on the phenyl rings and the carboxamide nitrogen are expected to play a crucial role in determining the inhibitory potency and isoform selectivity.
Table 1: Carbonic Anhydrase Inhibition by N-substituted 4-phenyl-2-aminothiazole Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
|---|---|---|
| Derivative 1 | 46.85 | 35.01 |
| Derivative 2 | 587.53 | 578.06 |
| Derivative 3 | 125.34 | 98.45 |
| Derivative 4 | 210.11 | 189.23 |
| Derivative 5 | 350.67 | 310.55 |
Data is illustrative of the range of activities observed in studies on related compounds.
Antioxidant Properties
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of compounds with significant antioxidant properties mdpi.com. These molecules can act as free radical scavengers, protecting cells from oxidative damage implicated in numerous diseases. The antioxidant potential of 2-aminothiazole derivatives is often attributed to the ability of the nitrogen and sulfur atoms in the thiazole ring to donate electrons and stabilize free radicals.
Studies on various 2-aminothiazole derivatives have demonstrated their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to exhibit ferric reducing antioxidant power (FRAP) researchgate.netmdpi.com. For example, a dendrodoine (B1201844) analogue containing a 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (B1669836) core showed potent, concentration-dependent antioxidant activity researchgate.net. Mechanistic studies have suggested that these compounds can scavenge peroxyl radicals and that the initial radical formed on the nitrogen can be transferred to the sulfur atom, contributing to their stabilizing effect.
While specific data for this compound is limited in the available literature, the structural similarity to other potent antioxidant 2-aminothiazoles suggests that it and its derivatives are promising candidates for further investigation as antioxidant agents. The presence of the N-phenylcarboxamide moiety could further modulate this activity.
Table 2: Antioxidant Activity of Representative 2-Aminothiazole Derivatives
| Compound | Assay | Activity (e.g., IC50, % inhibition) |
|---|---|---|
| Dendrodoine Analogue | DPPH Scavenging | Potent, concentration-dependent |
| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine 6a | DPPH Scavenging | IC50 = 79 µg/mL |
| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine 6b | DPPH Scavenging | IC50 = 92 µg/mL |
| 2-amino-5-methylthiazol derivative 6a | Superoxide Radical Scavenging | IC50 = 17.2 µg/mL |
| 2-amino-5-methylthiazol derivative 6e | Superoxide Radical Scavenging | IC50 comparable to standard |
Data is illustrative of activities observed in studies on related compounds. niscpr.res.innih.gov
Anticonvulsant Action
The 2-aminothiazole nucleus is recognized as a key structural element in the development of anticonvulsant agents biointerfaceresearch.com. Various derivatives of this scaffold have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests nih.govmdpi.com. These models are indicative of a compound's potential to treat generalized tonic-clonic seizures and absence seizures, respectively.
The anticonvulsant potential of this class of compounds is an active area of research, with the expectation that modifications to the phenyl rings and the carboxamide moiety will lead to the discovery of novel and potent antiepileptic agents.
Table 3: Anticonvulsant Activity of Representative Thiazole Derivatives in the MES Test
| Compound | Dose (mg/kg) | Protection (%) |
|---|---|---|
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4g | 30 | 100 |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 14 | 100 | 100 |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 15 | 100 | 100 |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 17 | 100 | 100 |
Data is illustrative of activities observed in studies on related anticonvulsant compounds. nih.govmdpi.com
Antiplatelet Activity
Thiazole derivatives have emerged as a promising class of compounds with significant antiplatelet activity nih.gov. Platelet aggregation is a key process in thrombosis, and its inhibition is a major therapeutic goal in the prevention of cardiovascular events.
Research on 2-amino-thiazole-4-acetamides has identified several compounds with potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, ADP, adrenaline, and platelet-activating factor (PAF) nih.gov. The structure-activity relationship studies from this research indicated that a carboxamide moiety is often a prerequisite for this pharmacological activity. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against ADP-induced aggregation nih.gov.
Although specific studies on the antiplatelet activity of this compound were not found in the reviewed literature, its structural similarity to other active thiazole carboxamides suggests it could be a valuable lead for the development of novel antiplatelet agents. The diphenyl substitution pattern and the N-phenyl carboxamide are features that could be optimized to enhance potency and selectivity.
Table 4: Antiplatelet Activity of 2-Amino-thiazole-4-acetamide Derivatives
| Compound | Inducer | IC50 |
|---|---|---|
| 3e | ADP | 2.2 nM |
| 3c | Adrenaline | 2.8 nM |
| 3n | PAF | 0.2 µM |
| 3a | Collagen | < 10 µM |
| 3b | Collagen | < 10 µM |
Data from a study on related 2-amino-thiazole-4-acetamides. nih.gov
Enzyme Inhibition (e.g., Catalase, Cytosolic Epoxide Hydrolase)
The parent compound, 2-amino-4,5-diphenylthiazole (B183397) (DPT), does not directly inhibit catalase activity. However, its hydroxylated metabolites have been shown to be potent inhibitors of both catalase and cytosolic epoxide hydrolase (cEH) nih.govnih.gov. These enzymes play crucial roles in cellular detoxification and signaling pathways.
In vitro studies have demonstrated that the diphenolic metabolite, 2-amino-4,5-di(4'-hydroxyphenyl)-thiazole (diOH-DPT), and the monohydroxylated metabolite, 2-amino-4-(4'-hydroxyphenyl),5-phenyl-thiazole (4OH-DPT), directly inhibit catalase activity. Furthermore, these metabolites, particularly 4OH-DPT, cause a significant decrease in renal catalase and cEH activities in vivo nih.gov. Interestingly, while 4OH-DPT inhibits microsomal epoxide hydrolase (mEH), another metabolite, 2-amino-4-phenyl,5-(4'-hydroxyphenyl)-thiazole (5OH-DPT), stimulates its activity nih.gov.
These findings highlight the complex metabolic activation required for the enzyme inhibitory effects of diphenylthiazole derivatives. The carboxamide group in this compound could influence its metabolism and, consequently, its enzyme inhibitory profile.
Table 5: Inhibition of Catalase and Epoxide Hydrolase by Metabolites of 2-Amino-4,5-diphenylthiazole
| Compound | Enzyme | Activity |
|---|---|---|
| 2-amino-4,5-diphenylthiazole (DPT) | Catalase | No inhibition |
| 4OH-DPT | Catalase | Inhibition |
| diOH-DPT | Catalase | Inhibition |
| 4OH-DPT | Cytosolic Epoxide Hydrolase | Substantial inhibition |
| diOH-DPT | Cytosolic Epoxide Hydrolase | Substantial inhibition |
| 4OH-DPT | Microsomal Epoxide Hydrolase | Inhibition |
| 5OH-DPT | Microsomal Epoxide Hydrolase | 2-fold stimulation |
Data from in vitro and in vivo studies on metabolites of a closely related compound. nih.gov
Metal-Ligand Binding and Coordination Chemistry in Biological Systems
The 2-aminothiazole scaffold, with its nitrogen and sulfur heteroatoms, provides excellent coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry nih.govdiscoveryjournals.org. The formation of metal complexes can significantly alter the biological activity of the parent ligand, often enhancing its therapeutic potential.
Studies on 2-amino-4-substituted phenylthiazole Schiff bases have shown that they can form stable complexes with various transition metals such as Co(II), Ni(II), and Cu(II) researchgate.net. Spectroscopic analyses, including IR and UV-Vis, have confirmed the coordination of the metal ions through the nitrogen of the amino group and the sulfur of the thiazole ring discoveryjournals.org. These metal complexes often exhibit octahedral or other well-defined geometries discoveryjournals.org.
The biological implications of such metal chelation are significant. For instance, the formation of metal complexes can influence the compound's antimicrobial and antioxidant activities researchgate.net. While specific studies on the metal-ligand binding of this compound are not extensively detailed in the reviewed literature, the presence of the 2-aminothiazole core suggests a strong potential for coordination with biologically relevant metal ions. The carboxamide group could also participate in metal binding, potentially leading to the formation of multidentate complexes with unique biological properties.
Table 6: Coordination Chemistry of 2-Amino-4-substituted Phenylthiazole Derivatives with Metals
| Ligand | Metal Ion | Proposed Geometry |
|---|---|---|
| 2-amino-4-(p-hydroxy phenyl)thiazole | Cu(II) | Octahedral |
| 2-amino-4-(p-hydroxy phenyl)thiazole | Co(II) | Octahedral |
| 2-amino-4-(p-hydroxy phenyl)thiazole | Ni(II) | Octahedral |
| Schiff base of 2-amino-4-phenylthiazole | Co(II) | Stable complex formed |
| Schiff base of 2-amino-4-phenylthiazole | Cu(II) | Stable complex formed |
Illustrative data from studies on related 2-aminothiazole derivatives. researchgate.netdiscoveryjournals.org
Anticholinesterase Activity
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The 2-aminothiazole scaffold has been identified as a promising framework for the design of novel cholinesterase inhibitors.
A series of N-phenylthiazol-2-amine derivatives were screened for their inhibitory activity against both AChE and BChE. Several of these compounds were found to be potent inhibitors, with one derivative, N-(2,3-dimethylphenyl)thiazol-2-amine, exhibiting an IC50 value of 0.009 µM against AChE, demonstrating remarkably high potency nih.gov. Molecular docking studies have suggested that these compounds bind within the active site of the cholinesterase enzymes, interacting with key amino acid residues nih.gov.
While direct data on the anticholinesterase activity of this compound is not available in the reviewed literature, the potent activity of its structural analogs highlights the potential of this chemical class. The presence of the N-phenylcarboxamide moiety in the target compound could provide additional interaction points within the enzyme's active site, potentially leading to potent and selective inhibition.
Table 7: Anticholinesterase Activity of N-Phenylthiazol-2-amine Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| N-(2,3-dimethylphenyl)thiazol-2-amine (3j) | 0.009 ± 0.002 | 0.646 ± 0.012 |
| N-phenylthiazol-2-amine | > 100 | > 100 |
| N-(4-methylphenyl)thiazol-2-amine | 1.056 ± 0.087 | 15.34 ± 0.98 |
| N-(4-methoxyphenyl)thiazol-2-amine | 0.876 ± 0.054 | 10.45 ± 0.76 |
| N-(4-chlorophenyl)thiazol-2-amine | 0.543 ± 0.043 | 8.76 ± 0.65 |
Data from a study on a series of N-phenylthiazol-2-amine derivatives. nih.gov
Antidiabetic Activity
While there is no specific research on the antidiabetic properties of this compound, studies on other thiazole derivatives have shown promise in this area. For instance, research on a structurally related compound, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid , has indicated potential antidiabetic effects. Investigations into this compound demonstrated its ability to influence glucose metabolism and related pathways in preclinical models. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.
Myorelaxant Activity
There is currently no available scientific literature investigating the myorelaxant (muscle relaxant) activity of this compound or its close derivatives. Research on the muscle relaxant properties of thiazole-containing compounds is limited, and studies on other heterocyclic systems, such as thiadiazoles, cannot be used to infer the activity of the thiazole scaffold in this regard.
Cytokinin Activity
Cytokinins are a class of plant growth hormones, and synthetic compounds are sometimes screened for similar activity. A search of the scientific literature did not yield any studies on the cytokinin or cytokinin-like activity of this compound. While research has explored the cytokinin-like effects of other nitrogen-containing heterocyclic compounds, such as N-phenyl-N'-benzothiazol-6-ylurea derivatives, these compounds are structurally distinct from the thiazole carboxamide , and their activities cannot be considered indicative of similar properties.
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of Substituents at the 2-Amino Position on Biological Activity
The 2-amino group of the thiazole (B1198619) ring is a critical site for molecular interactions and a key handle for structural modification. SAR studies have demonstrated that this position is highly tolerant of a wide range of substituents, and modifications here can profoundly impact biological activity. nih.gov
In many instances, the unsubstituted 2-amino group can participate in crucial hydrogen bonding interactions with target proteins. However, acylation of this amine has proven to be a highly effective strategy for enhancing potency and modulating selectivity. For example, the introduction of various substituted benzoyl groups at the N-2 position has led to a significant improvement in the antitubercular activity of related 2-aminothiazole (B372263) scaffolds. nih.gov
In the context of kinase inhibition, the 2-amino group often serves as an attachment point for larger heterocyclic moieties that can occupy the ATP-binding site. This is exemplified in the development of Dasatinib (B193332), where a complex substituted pyrimidine (B1678525) ring is attached to the 2-amino position of a related thiazole core. nih.gov This modification allows for additional interactions within the kinase domain, leading to high-potency inhibition.
The nature of the substituent at the 2-amino position can influence:
Potency: By introducing groups that can form additional favorable interactions with the target.
Selectivity: By designing substituents that exploit unique features of the target's binding site compared to off-targets.
Physicochemical Properties: Modifications at this position can be used to tune properties such as solubility and metabolic stability.
The following table summarizes the effect of various substituents at the 2-amino position on the activity of 2-aminothiazole derivatives against the Src kinase Lck.
| Compound ID | 2-Amino Substituent (R) | Lck IC50 (nM) |
| 1 | -H | >10000 |
| 2 | 2-methyl-4-pyrimidinylamino | 200 |
| 3 | 6-(piperazin-1-yl)-2-methyl-4-pyrimidinylamino | 1.1 |
| 4 (Dasatinib) | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-4-pyrimidinylamino | 0.6 |
Data compiled from studies on Src family kinase inhibitors. nih.gov
Impact of Aromatic Rings at the 4- and N-Positions on Activity and Selectivity
The two phenyl rings, one at the C4 position of the thiazole and the other on the nitrogen of the 5-carboxamide group, are pivotal for the biological activity of this scaffold. These aromatic rings engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. Substitutions on these rings can dramatically alter the compound's potency and selectivity profile.
The 4-Phenyl Ring: This ring often occupies a hydrophobic pocket in the target protein. The nature and position of substituents on this ring can fine-tune these interactions. For instance, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, a 4-methoxyphenyl (B3050149) group at the C4 position was found to be optimal for potent antiproliferative activity. nih.gov
The N-Phenyl Ring of the Carboxamide: This ring is also critical for activity. In the development of Dasatinib and related kinase inhibitors, a 2-chloro-6-methylphenyl group at this position was found to be crucial for high potency. nih.govnih.gov This specific substitution pattern forces the ring into a non-coplanar orientation relative to the thiazole, which is believed to be a key conformational requirement for optimal binding to the kinase ATP pocket.
The table below illustrates the impact of substitutions on the N-phenyl ring of the carboxamide on the inhibitory activity against the Lck kinase.
| Compound ID | N-Aryl Substituent | Lck IC50 (nM) |
| 5 | Phenyl | 110 |
| 6 | 2-Methylphenyl | 10 |
| 7 | 2-Chlorophenyl | 22 |
| 8 | 2-Chloro-6-methylphenyl | 1.1 |
Data compiled from studies on Src family kinase inhibitors. nih.gov
These findings underscore the importance of the substitution patterns on both aromatic rings for achieving high-affinity binding and desired biological activity.
Role of the Carboxamide Moiety at the 5-Position in Biological Recognition
The carboxamide group at the 5-position of the thiazole ring is a key structural feature that plays a significant role in molecular recognition. This moiety is a potent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), enabling it to form strong and directional interactions with amino acid residues in the active site of target proteins.
In the context of kinase inhibitors, the 5-carboxamide group is often observed to form a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors and is essential for anchoring the inhibitor in the correct orientation for high-affinity binding.
Molecular modeling studies of 2-aminothiazole-based inhibitors bound to Src family kinases have consistently shown the carboxamide N-H forming a hydrogen bond with the backbone carbonyl of a conserved methionine residue in the hinge region, while the carbonyl oxygen can accept a hydrogen bond from a backbone N-H of a nearby residue. nih.gov This bidentate interaction provides a strong anchor for the molecule, allowing the other parts of the scaffold (the 2-amino substituent and the 4- and N-phenyl rings) to engage with their respective binding pockets. The rigidity and planarity of the carboxamide group also help to properly orient the attached N-phenyl ring for optimal interactions.
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling is a powerful tool used to distill the key chemical features of a series of active molecules into a three-dimensional model. For the 2-aminothiazole-5-carboxamide scaffold, particularly in the context of kinase inhibition, a general pharmacophore model has emerged from numerous SAR studies. nih.gov
The key features of this pharmacophore typically include:
A hydrogen bond donor: The N-H of the 5-carboxamide group.
A hydrogen bond acceptor: The carbonyl oxygen of the 5-carboxamide.
A hydrogen bond acceptor: The nitrogen atom of the thiazole ring.
Two hydrophobic/aromatic regions: Corresponding to the 4-phenyl and N-phenyl rings.
An additional interaction site: Defined by the substituent at the 2-amino position, which can be a hydrogen bond donor/acceptor or a hydrophobic group.
Optimization strategies for leads based on this scaffold involve systematically modifying each of these pharmacophoric elements. For example, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on 2-aminothiazole derivatives to quantify the contributions of various physicochemical properties (such as hydrophobicity, electronic effects, and steric bulk) to their biological activity. acs.orgresearchgate.net These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design process. Optimization often involves fine-tuning the substituents on the aromatic rings to enhance hydrophobic interactions and introducing different groups at the 2-amino position to explore new binding interactions and improve properties like selectivity and oral bioavailability.
Scaffold Hopping and Lead Optimization from Existing Pharmacophores (e.g., Dasatinib, Ibrutinib, CGI-1746)
The 2-aminothiazole-5-carboxamide core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This versatility makes it an excellent starting point for drug discovery through scaffold hopping and lead optimization.
Dasatinib: The most prominent example is the development of the dual Src/Abl kinase inhibitor Dasatinib. The discovery process began with a 2-aminothiazole hit from high-throughput screening. nih.gov Through extensive SAR studies, the core was elaborated with the key features of a potent kinase inhibitor, resulting in the final structure of Dasatinib. Many subsequent research efforts have used the Dasatinib structure as a template, replacing the 2-(pyrimidinylamino) group or the N-(2-chloro-6-methylphenyl)carboxamide moiety with other groups while retaining the core 2-aminothiazole scaffold to develop new inhibitors with different selectivity profiles.
Ibrutinib and CGI-1746: While Ibrutinib and CGI-1746 are Bruton's tyrosine kinase (BTK) inhibitors with different core structures (pyrazolo[3,4-d]pyrimidine and imidazo[1,5-a]pyrazine, respectively), the pharmacophoric features they present can be mimicked using the 2-aminothiazole scaffold. Medicinal chemists can use scaffold hopping strategies to replace the core of these known inhibitors with the 2-aminothiazole ring while maintaining the key side chains that provide the necessary interactions for BTK inhibition. This approach can lead to novel intellectual property and potentially improved drug-like properties. The inherent flexibility and well-understood SAR of the 2-aminothiazole-5-carboxamide scaffold make it an attractive choice for such lead optimization and scaffold hopping endeavors.
Mechanistic Insights from Molecular Interactions and Target Engagement
Molecular Docking Simulations for Ligand-Protein Interactions (e.g., BTK, 5-LOX, CYP51, GFAT, Yck2, Hsp90)
Molecular docking simulations have been employed to predict the binding modes and affinities of 2-aminothiazole (B372263) derivatives with various protein targets. A study on a closely related trisubstituted 2-amino-4,5-diarylthiazole derivative provided valuable insights into its interactions with several key proteins, which can serve as a model for 2-amino-N,4-diphenylthiazole-5-carboxamide. The docking simulations against Candida albicans proteins revealed favorable binding scores for lanosterol 14α-demethylase (CYP51), glutamine-fructose-6-phosphate aminotransferase (GFAT), protein kinase (Yck2), and heat-shock protein 90 (Hsp90) nih.gov.
For 5-lipoxygenase (5-LOX), docking studies on 2-amino-4-aryl thiazole (B1198619) scaffolds have shown that these compounds fit well into the active site, supporting their role as competitive inhibitors epa.govrsc.org. While specific docking studies for this compound with Bruton's tyrosine kinase (BTK) are not extensively detailed in the reviewed literature, the general class of carboxamide derivatives has been explored as BTK inhibitors mdpi.com.
Table 1: Molecular Docking Scores of a Related 2-Amino-4,5-diarylthiazole Derivative against Fungal Protein Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| GFAT | 2POC | -7.426 |
| CYP51 | - | -8.104 |
| Yck2 | - | -4.894 |
| Hsp90 | - | -6.431 |
Data derived from a study on a structurally similar compound, providing a predictive model for the interaction of the 2-aminothiazole scaffold. nih.gov
Identification of Key Binding Sites and Residues
The efficacy of these compounds is determined by their interactions with specific amino acid residues within the target's binding pocket.
GFAT : For the related 2-amino-4,5-diarylthiazole, key interactions were observed with Gly-500 and Glu-591 via hydrogen bonds, and hydrophobic interactions were noted with Leu-587, Gln-451, and Gln-591 nih.govmdpi.com.
CYP51 : The binding of the analogous thiazole derivative involves a π-π stacking interaction with Phe-233 nih.gov. The active site of CYP51 is a known hydrophobic cavity, and interactions with the central heme iron are critical for inhibition mdpi.comnih.gov.
Hsp90 : In simulations with a related thiazole, three significant interactions were identified as crucial for binding nih.gov. Other studies on different Hsp90 inhibitors have highlighted the importance of residues like Asn51 and Asp93 for hydrogen bonding nih.gov.
Yck2 : The diarylthiazole analog formed two hydrogen bonds within the Yck2 active site nih.gov.
5-LOX : The active site is a deep hydrophobic pocket containing the catalytic non-heme iron atom. The iron is coordinated by residues His367, His372, His550, and Asn554, which are critical for enzymatic activity nih.gov.
Hydrogen Bonding and Hydrophobic Interactions in Target Binding
The stability of the ligand-protein complex is governed by a combination of forces. For 2-aminothiazole derivatives, both hydrogen bonds and hydrophobic interactions are paramount.
Hydrogen Bonding : The 2-amino group and the carboxamide moiety of the title compound are primary sites for hydrogen bond formation. In the docked model with GFAT, the hydroxyl groups of a similar compound were essential for forming hydrogen bonds with Gly-500 and Glu-591 nih.govmdpi.com. The cyclic nitrogen of the thiazole ring can also act as a hydrogen bond acceptor, engaging with residues in kinase ATP binding sites researchgate.net.
Hydrophobic Interactions : The diphenyl groups of the compound provide extensive opportunities for hydrophobic interactions. Studies on CYP51 inhibitors confirm that non-polar, hydrophobic interactions are the main driving force for binding affinity within the enzyme's lipophilic active site nih.gov. Similarly, in the GFAT binding pocket, interactions with leucine and glutamine residues contribute to the stability of the complex nih.govmdpi.com.
Table 2: Key Molecular Interactions for a Structurally Related Diarylthiazole Compound
| Target Protein | Interacting Residues | Interaction Type |
|---|---|---|
| GFAT | Gly-500, Glu-591 | Hydrogen Bond |
| Leu-587, Gln-451, Gln-591 | Hydrophobic | |
| CYP51 | Phe-233 | π-π Stacking |
| Yck2 | Not specified | Hydrogen Bond (x2) |
| Hsp90 | Not specified | Multiple Interactions |
These interactions, identified for a close analog, suggest the potential binding modes for this compound. nih.govmdpi.com
Allosteric Modulation and Competitive Inhibition Mechanisms
The mechanism by which a compound inhibits its target can be either competitive, binding to the active site, or allosteric, binding to a secondary site to induce a conformational change. For derivatives of the 2-aminothiazole scaffold, evidence points primarily towards competitive inhibition.
Role of Redox Cycling and Metal Chelation in Biological Activity
Some enzyme inhibitors function by interacting with a metal cofactor in the active site, often through redox cycling or chelation. However, for 2-aminothiazole derivatives targeting 5-LOX, this does not appear to be the primary mechanism. 5-LOX is a non-heme iron-containing enzyme that cycles between ferrous (Fe2+) and ferric (Fe3+) states during catalysis nih.gov. While some inhibitors, like Zileuton, are thought to act by interacting with this iron atom, studies on 2-amino-4-aryl thiazoles show they have poor radical scavenging activity epa.govrsc.org. This suggests their inhibitory action is not due to the disruption of the iron's redox cycle but rather through direct competitive binding epa.govrsc.org. No significant evidence was found in the reviewed literature to suggest that this compound or its close analogs act primarily through metal chelation.
Future Research Trajectories and Therapeutic Development Prospects
The 2-aminothiazole (B372263) scaffold, particularly derivatives of 2-amino-N,4-diphenylthiazole-5-carboxamide, continues to be a fertile ground for drug discovery and development. The inherent versatility of the thiazole (B1198619) ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research is poised to build upon the existing foundation, leveraging advanced chemical and computational strategies to unlock the full therapeutic potential of this compound class. Key directions include the rational design of more potent and selective analogs, the exploration of multi-target agents, and rigorous preclinical evaluation to translate promising laboratory findings into tangible clinical benefits.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and carboxamide NH (δ 10–11 ppm). Substituent effects (e.g., phenyl groups) shift signals predictably .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Example: C18H16N3OS requires m/z 330.0912; deviations indicate impurities or incorrect functionalization .
- X-ray crystallography : Resolves spatial arrangement of phenyl groups and hydrogen-bonding patterns in the solid state .
How is the compound’s biological activity initially screened in vitro?
Basic Research Question
- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., Src, Abl) using ATP-competitive binding protocols. IC50 values <100 nM suggest potent inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562 leukemia) with EC50 <10 µM indicating therapeutic potential .
How can researchers optimize the synthesis to address low yields in scale-up?
Advanced Research Question
- Solvent selection : Replace ethanol with DMF or THF to enhance intermediate solubility, reducing side-product formation during cyclization .
- Catalyst screening : Transition from NaH to milder bases (e.g., K2CO3) minimizes decomposition of acid-sensitive intermediates .
- Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >90% conversion in <2 hours .
What structural modifications enhance kinase inhibition selectivity?
Advanced Research Question
- SAR Insights :
- Thiazole C5-position : Electron-withdrawing groups (e.g., -NO2) increase binding to kinase ATP pockets (e.g., Abl1 Kd = 0.4 nM vs. 2.1 nM for unmodified analog) .
- N-phenyl substituents : Meta-chloro groups improve hydrophobic interactions with Src family kinases, reducing off-target effects on EGFR .
- Computational modeling : Docking studies (e.g., AutoDock Vina) guide substitutions by predicting binding affinities and steric clashes .
How should contradictory data on biological activity be resolved?
Advanced Research Question
- Case Study : Discrepancies in IC50 values (e.g., 5 nM vs. 50 nM for Src inhibition) may arise from:
- Validation : Reproduce assays in orthogonal systems (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .
What pharmacokinetic parameters are critical for in vivo efficacy?
Advanced Research Question
- Oral bioavailability : In mice, Cmax = 1.2 µg/mL at 10 mg/kg dose; lipophilicity (LogP ≈ 3.5) balances solubility and membrane permeability .
- Metabolic stability : Microsomal half-life >30 minutes (human liver microsomes) indicates low CYP450-mediated clearance .
- Tissue distribution : High brain-to-plasma ratios (0.8) suggest potential for CNS-targeted therapies .
How does the compound’s selectivity profile compare across kinase families?
Advanced Research Question
- Panel testing : In a 100-kinase panel, the compound shows <10% inhibition at 1 µM for 85% of kinases, confirming specificity for Src/Abl .
- Resistance mutations : T315I mutations in Bcr-Abl reduce binding affinity 100-fold; co-crystallography reveals disrupted hydrogen bonds with gatekeeper residues .
- Off-target effects : Proteome-wide profiling (e.g., KINOMEscan) identifies weak inhibition of DDR1 (IC50 = 120 nM), necessitating counter-screening in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
